molecular formula C19H23N3O2 B12826086 Methyl (R,E)-4-(3-(2-(1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)but-2-enoate

Methyl (R,E)-4-(3-(2-(1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)but-2-enoate

Cat. No.: B12826086
M. Wt: 325.4 g/mol
InChI Key: DQPHZWZOUXQGPC-SJDLMVEWSA-N
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Description

Methyl (R,E)-4-(3-(2-(1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)but-2-enoate is a synthetic organic compound characterized by its complex structure, which includes a naphthyridine moiety, a pyrrolidine ring, and an enoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (R,E)-4-(3-(2-(1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)but-2-enoate typically involves multiple steps:

    Formation of the Naphthyridine Intermediate: The synthesis begins with the preparation of the 1,8-naphthyridine core. This can be achieved through a condensation reaction involving 2-aminopyridine and an appropriate aldehyde under acidic conditions.

    Alkylation: The naphthyridine intermediate is then alkylated with a suitable alkyl halide to introduce the ethyl group.

    Pyrrolidine Ring Formation: The alkylated naphthyridine is reacted with a pyrrolidine derivative, often through a nucleophilic substitution reaction.

    Esterification: Finally, the compound is esterified with methyl acrylate under basic conditions to form the enoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the enoate ester, converting it to the corresponding alcohol.

    Substitution: The naphthyridine and pyrrolidine moieties can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, Methyl (R,E)-4-(3-(2-(1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)but-2-enoate has potential as a probe for studying cellular processes due to its ability to interact with specific biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (R,E)-4-(3-(2-(1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)but-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The naphthyridine moiety can intercalate with DNA, while the pyrrolidine ring may interact with protein targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (R,E)-4-(3-(2-(quinolin-2-yl)ethyl)pyrrolidin-1-yl)but-2-enoate
  • Methyl (R,E)-4-(3-(2-(isoquinolin-2-yl)ethyl)pyrrolidin-1-yl)but-2-enoate

Uniqueness

Compared to similar compounds, Methyl (R,E)-4-(3-(2-(1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)but-2-enoate is unique due to the presence of the 1,8-naphthyridine moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

methyl (E)-4-[(3R)-3-[2-(1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]but-2-enoate

InChI

InChI=1S/C19H23N3O2/c1-24-18(23)5-3-12-22-13-10-15(14-22)6-8-17-9-7-16-4-2-11-20-19(16)21-17/h2-5,7,9,11,15H,6,8,10,12-14H2,1H3/b5-3+/t15-/m1/s1

InChI Key

DQPHZWZOUXQGPC-SJDLMVEWSA-N

Isomeric SMILES

COC(=O)/C=C/CN1CC[C@H](C1)CCC2=NC3=C(C=CC=N3)C=C2

Canonical SMILES

COC(=O)C=CCN1CCC(C1)CCC2=NC3=C(C=CC=N3)C=C2

Origin of Product

United States

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